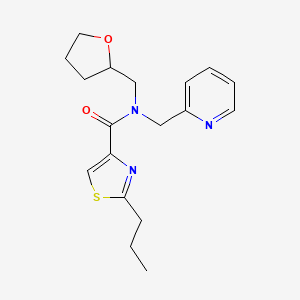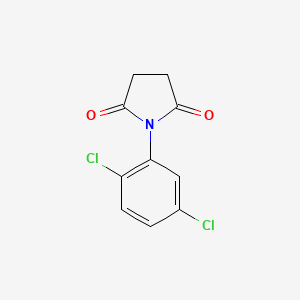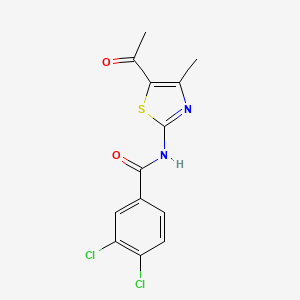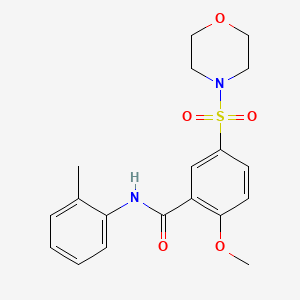
2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is an organic compound with the molecular formula C16H24O2. It is a derivative of naphthalene and is characterized by the presence of two tert-butyl groups and a hydroxy group. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves the oxidation of 2,6-di-tert-butylphenol. The reaction is carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and enable the efficient production of large quantities of the compound. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as reducing agents.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions. The reactions are usually performed in anhydrous solvents to prevent side reactions.
Substitution: Electrophilic reagents such as halogens or alkylating agents are used in substitution reactions. The reactions are often catalyzed by acids or bases to enhance the reaction rate.
Major Products Formed
Quinones: Formed through oxidation reactions, these compounds are important intermediates in organic synthesis.
Hydroquinones: Produced via reduction reactions, these compounds have applications in various industries.
Substituted Derivatives: Formed through substitution reactions, these derivatives have diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent due to its antioxidant properties.
Medicine: Explored for its potential use in the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders.
Industry: Employed as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan.
Mechanism of Action
The mechanism of action of 2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is mediated through the stabilization of the phenoxyl radical formed during the reaction. The molecular targets include reactive oxygen species (ROS) and other free radicals that contribute to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2,6-DI-TERT-BUTYL-4-HYDROXY-4-METHYLCYCLOHEXA-2,5-DIEN-1-ONE
- 2,6-DI-TERT-BUTYL-1,4-BENZOQUINONE
- 2,6-DI-TERT-BUTYL-4-METHYLPHENOL (BHT)
Uniqueness
2,6-DI-TERT-BUTYL-5-HYDROXY-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to its specific structural features, including the presence of both tert-butyl groups and a hydroxy group on the naphthalene ring. This unique structure imparts distinct antioxidant properties, making it particularly effective in preventing oxidative degradation in various applications. Additionally, its ability to undergo diverse chemical reactions further enhances its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
2,6-ditert-butyl-5-hydroxynaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-17(2,3)11-8-7-10-14(16(11)21)13(19)9-12(15(10)20)18(4,5)6/h7-9,21H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKJMNCTEBBOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C=C1)C(=O)C(=CC2=O)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5645375.png)
![N-ethyl-5-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5645376.png)
![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645377.png)

![N-[(4-bromophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B5645386.png)
![[4-(2-Methyl-allyl)-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B5645405.png)


![9-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645432.png)
![1-({1-(2-fluorophenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5645439.png)
![4-piperidin-3-yl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}benzamide](/img/structure/B5645444.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(tetrahydro-3-thienyl)piperidin-4-amine](/img/structure/B5645446.png)
![N-[(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]pyrrolidin-3-yl]-2-ethoxyacetamide](/img/structure/B5645465.png)

